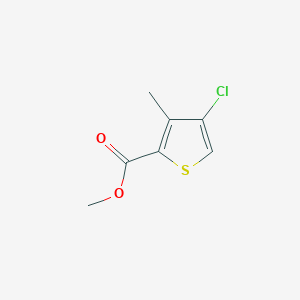

4-chloro-3-méthylthiophène-2-carboxylate de méthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-chloro-3-methylthiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.

Applications De Recherche Scientifique

Methyl 4-chloro-3-methylthiophene-2-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its anti-cancer and anti-viral activities.

Industry: It is used in the development of organic semiconductors and other advanced materials.

Méthodes De Préparation

The synthesis of Methyl 4-chloro-3-methylthiophene-2-carboxylate typically involves the reaction of 4-chloro-3-methylthiophene-2-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Methyl 4-chloro-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into thiol derivatives using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted thiophene derivatives.

Mécanisme D'action

The mechanism of action of Methyl 4-chloro-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation .

Comparaison Avec Des Composés Similaires

Methyl 4-chloro-3-methylthiophene-2-carboxylate can be compared with other thiophene derivatives such as:

Methyl 3-chloro-4-methylthiophene-2-carboxylate: Similar in structure but with different substitution patterns, leading to variations in reactivity and biological activity.

2-Butylthiophene: Used in the synthesis of anticancer agents.

2-Octylthiophene: Utilized in the synthesis of anti-atherosclerotic agents.

These comparisons highlight the unique properties of Methyl 4-chloro-3-methylthiophene-2-carboxylate, particularly its potential in medicinal chemistry and material science.

Activité Biologique

Methyl 4-chloro-3-methylthiophene-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of fungicidal and anticancer applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

Methyl 4-chloro-3-methylthiophene-2-carboxylate belongs to the class of thiophene derivatives, characterized by a thiophene ring substituted with a methyl group and a chloro group at specific positions. Its molecular formula is C8H8ClO2S. The presence of both electron-withdrawing (chloro) and electron-donating (methyl) groups plays a crucial role in its biological activity.

1. Fungicidal Activity

Recent studies have highlighted the fungicidal properties of methyl 4-chloro-3-methylthiophene-2-carboxylate and its derivatives. The compound exhibits significant efficacy against various fungal pathogens, which is crucial for agricultural applications.

Case Study: Efficacy Against Fungal Pathogens

- Tested Pathogens : Alternaria solani, Botrytis cinerea, and others.

- Efficacy Measurement : The effectiveness was measured using the EC50 value (the concentration required to inhibit 50% of the fungal growth).

| Compound | EC50 (mg/L) | Control Efficacy (%) at 200 mg/L |

|---|---|---|

| Methyl 4-chloro-3-methylthiophene-2-carboxylate | 1.96 | 79 |

| Flumorph | 7.55 | 56 |

| Mancozeb | N/A | 76 |

The above table illustrates that methyl 4-chloro-3-methylthiophene-2-carboxylate outperforms commercial fungicides like flumorph in terms of lower EC50 values and higher control efficacy at comparable concentrations .

2. Anticancer Activity

In addition to its fungicidal properties, methyl 4-chloro-3-methylthiophene-2-carboxylate has shown promise in anticancer research. Compounds in this class have been observed to influence key signaling pathways involved in cancer progression.

Mechanism of Action

- Target Pathways : The compound affects the STAT3 and NF-kB signaling pathways, which are critical in tumorigenesis.

- Biological Effects : Induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis have been noted in various studies.

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship (SAR) has revealed that modifications on the thiophene ring significantly impact biological activity. Compounds with different substituents exhibit varying levels of efficacy against fungal pathogens and cancer cells.

Key Findings from SAR Studies

- Substituents such as halogens enhance antifungal activity.

- Electron-donating groups can improve anticancer properties by modulating interactions with cellular targets.

Propriétés

IUPAC Name |

methyl 4-chloro-3-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2S/c1-4-5(8)3-11-6(4)7(9)10-2/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMHBBLPXPQZABB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1Cl)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.